MeOSuc-Val-Val-Ile-Ala-pNA

Description

Evolution of Synthetic Protease Substrates

The methods for detecting protease activity have evolved significantly, moving from the use of natural protein substrates to highly specific, synthetic molecules designed for ease of use and sensitivity.

Historically, protease activity was measured by monitoring the breakdown of large, natural protein substrates like casein. nih.gov However, these methods often lacked specificity and were cumbersome. The breakthrough came with the design of short, synthetic peptide substrates. nih.govthieme-connect.com These synthetic molecules mimic the specific amino acid sequence that a particular protease recognizes and cleaves.

This led to the development of colorimetric and fluorometric assays. nih.govresearchgate.net In these assays, the synthetic peptide is linked to a reporter molecule—a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays). When the protease cleaves the peptide bond, the reporter molecule is released, causing a measurable change in color or fluorescence. stanford.edudiapharma.com This allows for a continuous and sensitive quantification of enzyme activity. pancreapedia.org More recent advancements include the use of gold nanoparticles in colorimetric assays, where protease cleavage of a peptide linker causes a visible color change in the nanoparticle solution. nih.govrsc.org

Among chromogenic substrates, those utilizing p-nitroanilide (pNA) as the leaving group are particularly common and effective. researchgate.netpancreapedia.org The pNA molecule is attached to the C-terminus of the synthetic peptide. On its own, the peptide-pNA conjugate is colorless. However, when a protease cleaves the amide bond between the peptide and the pNA, free pNA is released, which has a distinct yellow color and a strong absorbance maximum around 405 nm. pancreapedia.orgdiapharma.com

The key advantages of using pNA as a chromogenic leaving group include:

Ease of Detection: The release of pNA can be easily and continuously monitored using a standard spectrophotometer, allowing for real-time kinetic measurements. nih.gov

Quantitative Analysis: The amount of pNA released is directly proportional to the enzyme's activity. Using the known extinction coefficient of pNA (10,400 M⁻¹·cm⁻¹ at 405 nm), the rate of the reaction can be precisely calculated. researchgate.netpancreapedia.org

Low Background Interference: The intact substrate has minimal absorbance at 405 nm, resulting in a low background signal and high sensitivity. diapharma.com

Good Solubility and Stability: pNA-based substrates are generally water-soluble and stable, making them suitable for a wide range of assay conditions. diapharma.com

Positioning MeOSuc-Val-Val-Ile-Ala-pNA within the Landscape of Protease Substrates

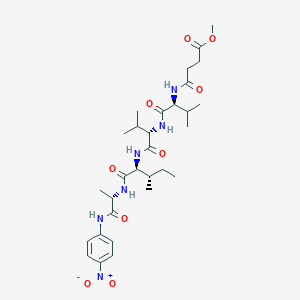

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of certain protease activities. chemicalbook.comsigmaaldrich.com Its structure consists of a four-amino-acid peptide sequence (Val-Val-Ile-Ala) which is recognized by specific proteases. The N-terminus is protected by a methoxysuccinyl (MeOSuc) group, and the C-terminus is linked to the chromogenic reporter, p-nitroanilide (pNA). sigmaaldrich.com

This substrate is primarily known for its high sensitivity to human neutrophil elastase (HNE), a chymotrypsin-like serine protease. chemicalbook.comoaepublish.com HNE is a key enzyme released by neutrophils during inflammation and is involved in the breakdown of host tissues and pathogens. sigmaaldrich.compnas.org The substrate's peptide sequence mimics the cleavage sites preferred by elastases, which typically cleave after small aliphatic amino acid residues like valine or alanine (B10760859). oaepublish.comnih.gov

While highly sensitive to HNE, this compound is also cleaved by proteinase 3 (PR3), another neutrophil serine protease with similar substrate specificity. chemicalbook.comsemanticscholar.org However, it is not a substrate for other related proteases like cathepsin G or chymotrypsin (B1334515), which provides a degree of specificity. chemicalbook.comechelon-inc.com The cleavage of the substrate by its target enzyme releases p-nitroaniline, allowing for the quantification of enzyme activity via colorimetric detection at 405 nm. chemicalbook.comechelon-inc.com This makes it a valuable tool for studying the activity of elastase-like proteases in various research and diagnostic contexts. sigmaaldrich.compubcompare.ai

Research Findings and Data

The utility of this compound is defined by its kinetic parameters with its target enzymes.

Table 1: Enzyme Specificity and Kinetic Data for this compound This table provides an overview of the enzymes that interact with this compound and the associated kinetic constants, highlighting its primary use as a substrate for Human Neutrophil Elastase.

| Enzyme | Action | Kinetic Parameters (for HNE) | Citation |

|---|---|---|---|

| Human Neutrophil Elastase (HNE) | Substrate | KM: 0.14 mM | oaepublish.com |

| kcat: 17 s⁻¹ | oaepublish.com | ||

| kcat/KM: 1.2 x 10⁵ M⁻¹s⁻¹ | oaepublish.com | ||

| Proteinase 3 (PR3) | Substrate | Not specified | chemicalbook.com |

| Cathepsin G | Not a substrate | Not applicable | chemicalbook.comechelon-inc.com |

| Chymotrypsin | Not a substrate | Not applicable | chemicalbook.comechelon-inc.com |

Table of Compounds

Rationale for Peptide Sequence Design in this compound

The specific design of this compound is a result of targeted engineering to create a highly specific and sensitive substrate, primarily for human neutrophil elastase (HNE). merckmillipore.com HNE is a serine protease found in neutrophils, a type of white blood cell, and plays a significant role in the immune response and various inflammatory diseases. scbt.comsonics.com The components of the substrate are chosen for distinct functions:

Peptide Sequence (Val-Val-Ile-Ala): The core of the substrate's specificity lies in this tetrapeptide sequence. Human neutrophil elastase preferentially cleaves peptide bonds following small, hydrophobic aliphatic amino acid residues such as Valine (Val), Alanine (Ala), and Isoleucine (Ile). nih.govmit.edu The sequence Val-Val-Ile-Ala is designed to fit optimally into the active site of HNE, making it a highly specific recognition site for this enzyme. merckmillipore.comoaepublish.com Research has shown that proteases exhibit distinct preferences for amino acid sequences, and this particular combination is tailored for efficient cleavage by HNE. semanticscholar.orgnih.gov

C-Terminal Chromophore (pNA): The p-nitroaniline (pNA) group is attached to the C-terminus of the peptide sequence via a peptide bond. When the substrate is intact, the pNA molecule is colorless. Upon cleavage of the Ala-pNA bond by HNE, the free pNA is liberated. This free pNA has a distinct yellow color and exhibits a strong absorbance maximum around 405-410 nm. merckmillipore.comsonics.comnih.gov The rate of increase in absorbance at this wavelength is a direct measure of the elastase activity.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Full Name | Methoxysuccinyl-Valyl-Valyl-Isoleucyl-Alanyl-p-nitroanilide |

| Abbreviation | MeOSuc-V-V-I-A-pNA |

| Molecular Formula | C₃₂H₄₉N₇O₉ |

| Molecular Weight | 691.78 g/mol |

| CAS Number | Not available for this specific sequence, but related compounds like MeOSuc-Ala-Ala-Pro-Val-pNA have CAS 70967-90-7 sigmaaldrich.com |

| Appearance | Typically a white to off-white solid or lyophilized powder sigmaaldrich.com |

| Solubility | Soluble in solvents like DMSO and methanol (B129727) echelon-inc.com |

Overview of Expected Research Applications for Chromogenic Peptide Substrates like this compound

Chromogenic substrates like this compound are versatile tools with a broad range of applications in biochemical and clinical research, primarily centered on the study of human neutrophil elastase and other related proteases.

Key research applications include:

Enzyme Kinetics and Specificity Studies: This substrate is extensively used to determine the fundamental kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). merckmillipore.com By measuring the rate of pNA release at various substrate concentrations, researchers can characterize the enzyme's efficiency and affinity for the substrate. Comparing the cleavage rates of different peptide sequences helps in mapping the substrate specificity of the enzyme's active site. semanticscholar.org

Screening for Protease Inhibitors: The substrate is a critical component in high-throughput screening assays designed to identify and characterize potential inhibitors of HNE. oaepublish.com In these assays, the enzyme is incubated with the substrate and a test compound. A reduction in the rate of color change, compared to a control without the compound, indicates that the test molecule is inhibiting the enzyme's activity. This is a crucial first step in the development of new therapeutic agents for inflammatory diseases where HNE is implicated. sonics.com

Quantification of Enzyme Activity in Biological Samples: Researchers use this compound to measure the activity level of HNE in various biological fluids and tissue extracts, such as wound exudates, synovial fluid, and cell lysates. scbt.comsonics.com Elevated levels of elastase activity are often associated with pathological conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis. sonics.comsemanticscholar.org Quantifying this activity can provide valuable insights into disease progression and the effectiveness of treatments.

Diagnostic Development: Due to the link between HNE activity and certain inflammatory conditions, there is ongoing research into using chromogenic substrates as the basis for diagnostic tools. sonics.comnih.gov For instance, a "smart dressing" incorporating such a substrate could provide a visual, color-based signal of high elastase activity in a chronic wound, indicating a bacterial infection or excessive inflammation. sonics.comnih.gov

Enzymes Utilizing this compound and Related Substrates

| Enzyme | Substrate Relationship |

|---|---|

| Human Neutrophil Elastase (HNE) | Primary and specific target enzyme. merckmillipore.com |

| Porcine Pancreatic Elastase (PPE) | Often used as a model elastase and shows activity towards similar substrates. medchemexpress.com |

| Proteinase 3 (PR3) | Shares similar P1 specificity with HNE for small aliphatic residues and may show some activity, though typically at a much lower rate. semanticscholar.org |

Structure

2D Structure

Properties

CAS No. |

201737-55-5 |

|---|---|

Molecular Formula |

C30H46N6O9 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

methyl 4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S,3S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C30H46N6O9/c1-9-18(6)26(30(42)31-19(7)27(39)32-20-10-12-21(13-11-20)36(43)44)35-29(41)25(17(4)5)34-28(40)24(16(2)3)33-22(37)14-15-23(38)45-8/h10-13,16-19,24-26H,9,14-15H2,1-8H3,(H,31,42)(H,32,39)(H,33,37)(H,34,40)(H,35,41)/t18-,19-,24-,25-,26-/m0/s1 |

InChI Key |

YGNDTXOWHIHGPB-BNELBPEVSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)OC |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)OC |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)OC |

sequence |

VVIA |

Origin of Product |

United States |

Synthesis and Structural Determinants for Meosuc Val Val Ile Ala Pna Functionality

Methodologies for Oligopeptide-pNA Synthesis

The construction of oligopeptide-p-nitroanilides involves a multi-step process that combines peptide synthesis with specific chemical ligation strategies to introduce the chromogenic pNA moiety.

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for assembling the peptide backbone of substrates like MeOSuc-Val-Val-Ile-Ala-pNA. bachem.comluxembourg-bio.com This technique offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as by-products are washed away while the growing peptide remains anchored to an insoluble resin. bachem.comluxembourg-bio.com

The process begins with the C-terminal amino acid (Alanine in this case) being anchored to an insoluble polymer support via a linker molecule. bachem.comnih.gov The synthesis then proceeds in the C-to-N direction through repeated cycles of two main steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. In the widely used Fmoc/tBu strategy, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using a piperidine (B6355638) solution. luxembourg-bio.com

Coupling: The next Nα-protected amino acid in the sequence (Isoleucine, then Valine, then the final Valine) is activated and coupled to the newly exposed amino group of the peptide chain. bachem.com This cycle is repeated until the full Val-Val-Ile-Ala sequence is assembled.

The efficiency of each coupling step is crucial and can be monitored using qualitative tests like the ninhydrin (B49086) test, which detects free primary amines. csic.es Upon completion of the sequence, the fully assembled peptide is cleaved from the resin support.

The integration of the p-nitroanilide (pNA) group is challenging due to the low nucleophilicity of p-nitroaniline's amino group, which makes direct acylation difficult. nih.govmaastrichtuniversity.nl Standard peptide coupling methods often result in low yields. maastrichtuniversity.nl To circumvent this, several specialized strategies have been developed:

Use of Potent Condensing Agents: Reagents like phosphorus oxychloride can be used to activate the C-terminal carboxyl group of the peptide sufficiently to react with the weakly nucleophilic p-nitroaniline, affording yields between 70-90%. maastrichtuniversity.nl

Alternative pNA Analogs for Solid-Phase Synthesis: A facile solid-phase method involves using a substitute for p-nitroaniline, such as 5-Amino-2-nitrobenzoic acid (Anb5,2). This compound can be introduced onto a resin, and the peptide chain can then be synthesized. This approach is more compatible with standard SPPS protocols. nih.gov

Modified Curtius Reaction: An alternative to direct acylation involves generating p-nitrophenylisocyanate from p-nitrobenzoic acid, which can then be reacted with the peptide's amino group. maastrichtuniversity.nl

These derivatization techniques are essential for creating the peptide-pNA bond that is ultimately cleaved by the target enzyme, releasing the yellow chromophore p-nitroaniline for spectrophotometric detection.

Influence of N-Terminal Blocking Groups on Substrate Reactivity

The N-terminal blocking group is not a passive component; it plays a vital role in the substrate's interaction with the enzyme. It prevents degradation by exopeptidases and, more importantly, influences the substrate's binding affinity and specificity by interacting with the enzyme's active site. sigmaaldrich.commdpi.com

The methoxysuccinyl (MeOSuc) group serves as a crucial N-terminal blocking moiety in many synthetic protease substrates. Its primary functions are:

Preventing Unwanted Reactions: It blocks the free N-terminal amine, preventing its degradation by aminopeptidases and ensuring that enzymatic cleavage occurs only at the intended peptide bond preceding the pNA group. sigmaaldrich.com

The choice of the N-terminal modifier significantly impacts the kinetic parameters of enzyme catalysis. Studies comparing different blocking groups on similar peptide-pNA substrates reveal their distinct effects on enzyme activity. For instance, the enzymatic activity of α-chymotrypsin was shown to vary depending on the N-terminal acyl group of the substrate. nih.gov

A comparative analysis highlights these differences:

| N-Terminal Group | Substrate Example | Enzyme | Effect on Kinetics |

| Acetyl (Ac) | Acetyl-Phe-pNA | α-Chymotrypsin | Serves as a basic blocking group, mimicking natural N-terminal acetylation. sigmaaldrich.comnih.gov |

| Succinyl (Suc) | Succinyl-Phe-pNA | α-Chymotrypsin | The presence of a terminal carboxyl group can alter solubility and introduce new electrostatic interactions with the enzyme, affecting Kcat and Km values. nih.gov |

| Glutaryl (Glt) | Glutaryl-Phe-pNA | α-Chymotrypsin | The longer carbon chain compared to succinyl can lead to different binding affinities and catalytic rates. nih.gov |

| Methoxysuccinyl (MeOSuc) | This compound | Target Protease | Designed to optimize fit and interactions within the enzyme's active site for enhanced specificity or cleavage rate. |

This table is generated based on findings from comparative studies of N-terminal modifiers on protease substrates. nih.gov

The data from such comparative studies demonstrate that modifying the N-terminal group is a critical aspect of designing highly specific and efficient chromogenic substrates. Even small changes, such as extending an acetyl group to a succinyl group, can significantly alter the substrate's kinetic profile with the target enzyme. nih.gov

Enzymatic Hydrolysis Characterization of Meosuc Val Val Ile Ala Pna

Identification and Characterization of Target Proteases

The synthetic peptide substrate MeOSuc-Val-Val-Ile-Ala-pNA is a valuable tool for the identification and characterization of proteases, particularly those with elastolytic activity. Its structure is designed to mimic a cleavage site preferred by certain members of the serine protease family. The methoxysuccinyl (MeOSuc) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases, while the p-nitroanilide (pNA) group at the C-terminus serves as a chromogenic reporter. Upon enzymatic cleavage of the amide bond following the alanine (B10760859) residue, free pNA is released, which can be quantified spectrophotometrically to measure enzyme activity.

Screening for Proteolytic Activity Towards this compound

This compound is primarily utilized in assays to screen for and quantify the activity of specific elastase-type enzymes. Its design is based on preferred amino acid sequences for these proteases, making it a targeted rather than a broad-spectrum screening substrate. Research primarily employs this substrate or its close analogs to measure the activity of purified enzymes or to detect elastase activity in biological samples like cell lysates and secretions. For instance, the analogous substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, is widely used to quantify Human Neutrophil Elastase (HNE) activity in various assays and is considered a marker in inflammatory lung diseases. The presence of a P1 valine in similar substrates has been shown to be highly effective for HNE, suggesting that substrates with this feature, such as this compound, are suitable for targeted screening of this enzyme.

Specificity Profiling Against Known Protease Families (e.g., Serine Proteases, Cysteine Proteases)

The substrate this compound and its analogs demonstrate significant specificity for the serine protease family. Serine proteases, such as trypsin, chymotrypsin (B1334515), and elastase, share a common catalytic mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate residues. However, the specificity of these enzymes is determined by the composition of their substrate-binding pockets, particularly the S1 pocket which accommodates the P1 residue of the substrate.

Substrates like MeOSuc-Ala-Ala-Pro-Val-pNA are noted to be highly sensitive for pancreatic and leukocyte elastase but are not substrates for other serine proteases like cathepsin G or chymotrypsin. This indicates a high degree of specificity within the serine protease family, primarily targeting elastases that prefer small, hydrophobic amino acid residues like alanine and valine at the P1 position. There is no significant evidence in the reviewed literature to suggest that this compound is a substrate for other protease families, such as cysteine proteases.

Potential Interactions with Neutrophil Elastase and Other Serine Proteases Based on Analogous Substrate Data

The interaction of this compound with specific elastases can be inferred from extensive data available for structurally similar chromogenic and fluorogenic substrates, most notably MeOSuc-Ala-Ala-Pro-Val-pNA. The kinetic parameters for the hydrolysis of these substrates provide insight into the efficiency and specificity of the target enzymes. The substrate sequence P4-P3-P2-P1 (in this case, Val-Val-Ile-Ala) interacts with corresponding S4-S3-S2-S1 subsites in the enzyme's active site cleft, influencing binding affinity (Kₘ) and catalytic rate (kcat).

Human Neutrophil Elastase (HNE), a key serine protease involved in immune response and inflammation, shows high catalytic efficiency towards peptides with small aliphatic residues like valine and alanine at the P1 position. The analogous substrate MeOSuc-Ala-Ala-Pro-Val-pNA is a well-established and sensitive chromogenic substrate for HNE. Kinetic studies demonstrate that HNE hydrolyzes this substrate with high efficiency. The valine at the P1 position is nearly optimal for catalytic efficiency. Given that this compound contains an alanine at the P1 position, a residue also well-tolerated by HNE, it is expected to be an effective substrate for this enzyme.

| Enzyme | Analogous Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.22 | 41 | 185,000 |

Table 1: Kinetic parameters for the hydrolysis of an analogous substrate by Human Neutrophil Elastase. Data is for reference from studies on MeOSuc-Ala-Ala-Pro-Val-pNA.

Porcine Pancreatic Elastase (PPE) is another serine protease for which this compound is a relevant substrate. PPE has a broader specificity than HNE, readily cleaving peptides after various medium to large hydrophobic amino acids at the P1 position. The enzyme efficiently hydrolyzes the standard elastase substrate MeOSuc-Ala-Ala-Pro-Val-pNA. The rate of hydrolysis by PPE is noted to be significantly higher than that of HNE for certain substrates. Therefore, this compound, with alanine at P1, is expected to be readily cleaved by PPE.

| Enzyme | Analogous Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Porcine Pancreatic Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.45 | 40 | 88,000 |

Table 2: Kinetic parameters for the hydrolysis of an analogous substrate by Porcine Pancreatic Elastase. Data is for reference from studies on MeOSuc-Ala-Ala-Pro-Val-pNA.

Proteinase 3 (PR3) is a serine protease found in the same azurophilic granules of neutrophils as HNE. Despite structural similarities, PR3 exhibits distinct substrate specificity. Studies using an inhibitor analog, MeOSuc-Ala-Ala-Pro-Val-CH₂Cl, showed that it almost completely blocked HNE activity with minimal effect on PR3 binding. This suggests that the Ala-Ala-Pro-Val sequence is not optimally recognized by PR3. Therefore, it is predicted that this compound would be a relatively poor substrate for PR3 compared to its efficiency with HNE.

Cathepsin G (CatG)

Cathepsin G (CatG) is a serine protease found in the azurophilic granules of neutrophils. wikipedia.org Its substrate specificity is notably complex, exhibiting dual chymotrypsin-like and trypsin-like activities. frontiersin.org This means it can efficiently cleave peptide bonds following both large hydrophobic/aromatic residues (like Phenylalanine, Tyrosine) and basic residues (like Lysine, Arginine) at the P1 position (the amino acid residue contributing the carboxyl group to the scissile bond). nih.govuniprot.org

The specific substrate, this compound, presents an Alanine (Ala) residue at the P1 position. Studies mapping the substrate binding sites of Cathepsin G have shown that small aliphatic residues at P1 are not preferred, leading to significantly lower hydrolysis rates compared to substrates with Phe or Lys at this position. In fact, a closely related substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, which is an excellent substrate for the related neutrophil elastase, is not hydrolyzed by Cathepsin G. researchgate.net This strongly suggests that this compound, with Ala at P1, would be a very poor substrate for Cathepsin G.

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m) for this compound

Steady-state kinetic measurements are performed under conditions where the concentration of the enzyme-substrate complex remains constant over time. For chromogenic substrates like this compound, the rate of hydrolysis is monitored by measuring the increase in absorbance from the release of p-nitroaniline (pNA). sigmaaldrich.com

Table 1: Comparative Kinetic Parameters for Cathepsin G with Various p-Nitroanilide Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | 0.24 | 3.8 | 15,800 |

| Suc-Val-Pro-Phe-pNA | 0.13 | 5.5 | 42,300 |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | No hydrolysis reported | ||

| This compound | Data not available; expected to be very low/none |

Note: Kinetic values are compiled from representative literature and may vary based on assay conditions. researchgate.netnih.gov The lack of hydrolysis for MeO-Suc-Ala-Ala-Pro-Val-pNA strongly suggests a similar result for this compound.

Pre-steady-state kinetics are used to study the initial moments of an enzymatic reaction, before the steady state is reached. nih.gov These techniques, such as stopped-flow or quench-flow, can measure rapid, transient steps in the catalytic cycle. unifesp.br For serine proteases like Cathepsin G, the mechanism often involves a two-step process: a rapid acylation step where the substrate binds and the pNA group is released, forming a covalent acyl-enzyme intermediate, followed by a slower, rate-limiting deacylation step where water hydrolyzes the intermediate to release the peptide product and regenerate the free enzyme.

A pre-steady-state experiment showing a rapid "burst" of pNA release, equal in concentration to the enzyme, followed by a slower, linear steady-state rate, would confirm that deacylation is the rate-limiting step. However, such detailed kinetic analyses are complex and are not commonly reported for Cathepsin G with simple chromogenic substrates, particularly for those that are hydrolyzed very slowly or not at all.

pH Dependence of Enzymatic Activity and Substrate Hydrolysis

The catalytic activity of enzymes is highly dependent on pH, as the ionization state of amino acid residues in the active site and on the substrate affects binding and catalysis. Serine proteases typically exhibit a bell-shaped pH-rate profile. The activity at lower pH is limited by the protonation of the catalytic histidine residue (His57 in the chymotrypsin numbering system), which must be neutral to act as a general base. The decrease in activity at higher pH is often attributed to the deprotonation of the α-amino group of the N-terminal residue (Ile16), which is crucial for maintaining the active conformation of the enzyme.

While many lysosomal cathepsins function optimally in the acidic environment of the lysosome (pH 4-5.5), Cathepsin G is a neutrophil protease that is active extracellularly and is typically assayed at a neutral or slightly alkaline pH, commonly between 7.5 and 8.0. researchgate.netnih.govresearchgate.netresearchgate.net A specific pH-activity profile for the hydrolysis of this compound by Cathepsin G is not available, but any potential activity would be expected to be maximal within this neutral to alkaline range.

Temperature Dependence and Thermodynamic Parameters of Hydrolysis

The rate of an enzyme-catalyzed reaction generally increases with temperature up to an optimum, after which the rate rapidly declines due to thermal denaturation of the enzyme. By measuring the reaction rate at various temperatures below the denaturation point, it is possible to determine key thermodynamic parameters for the reaction.

An Arrhenius plot (a graph of the natural logarithm of the reaction rate constant, ln(k), versus the reciprocal of the absolute temperature, 1/T) can be used to calculate the activation energy (Ea) of the reaction. The activation energy represents the minimum energy required for the substrate to be converted into product. Other thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can also be derived from these studies, providing deeper insight into the energetics of the transition state. There are no specific studies reporting the temperature dependence or thermodynamic parameters for the hydrolysis of this compound by Cathepsin G in the scientific literature.

Subsite Specificity Profiling of this compound

The interaction between a protease and its substrate is governed by the complementarity of the substrate's amino acid residues (designated P1, P2, P3, P4, etc., starting from the cleavage site) with the corresponding binding pockets (subsites S1, S2, S3, S4, etc.) of the enzyme. The specific sequence of this compound makes it a valuable tool for probing the subsite preferences of certain proteases, particularly those with a preference for hydrophobic residues.

The peptide sequence Val-Val-Ile-Ala dictates the specificity of the substrate for enzymes that can accommodate these residues in their active site cleft.

P1 Subsite (Ala): The Alanine residue at the P1 position makes this substrate particularly suitable for elastase-type serine proteases, which are known to have a strong preference for small, hydrophobic amino acids at this position. The S1 subsite of these enzymes is typically a shallow hydrophobic pocket that can readily accommodate the methyl side chain of Alanine. Human Neutrophil Elastase (hNE), for instance, shows a high affinity for Alanine at the P1 position. nih.gov

P2 Subsite (Ile): The Isoleucine residue at the P2 position contributes to the binding affinity through hydrophobic interactions with the S2 subsite of the enzyme. Studies on various proteases have shown that the S2 subsite can be a significant determinant of substrate specificity. For hNE, while the preferences at extended subsites are less stringent than at S1, hydrophobic residues like Isoleucine at P2 are generally well-tolerated and can contribute to efficient catalysis.

P4 Subsite (Val): The Valine residue at the P4 position engages with the S4 subsite of the enzyme. The S4 subsite is often more exposed to the solvent and can exhibit broader specificity. However, for many serine proteases, interactions at the P4 position are crucial for high catalytic efficiency. For example, in human neutrophil elastase, the S4 subsite has been shown to be a critical determinant of substrate recognition and hydrolysis rates.

The table below summarizes the expected subsite preferences for an enzyme that would efficiently hydrolyze this compound, based on the known specificities of elastase-like proteases.

| Substrate Position | Amino Acid | Corresponding Enzyme Subsite | General Preference for Elastase-like Proteases |

| P1 | Alanine (Ala) | S1 | Small, hydrophobic residues (e.g., Ala, Val) |

| P2 | Isoleucine (Ile) | S2 | Hydrophobic residues |

| P3 | Valine (Val) | S3 | Moderately sized hydrophobic residues |

| P4 | Valine (Val) | S4 | Hydrophobic/Aromatic residues |

Methodological Frameworks for Meosuc Val Val Ile Ala Pna Assays

Spectrophotometric Measurement of p-Nitroaniline Release

The cornerstone of the assay is the spectrophotometric detection of the liberated p-nitroaniline. This process involves monitoring the change in absorbance over time, which directly correlates with the rate of the enzymatic reaction.

The rate of enzymatic hydrolysis of substrates like MeOSuc-Val-Val-Ile-Ala-pNA is monitored by tracking the increase in absorbance from the release of p-nitroaniline. sigmaaldrich.com The selection of an optimal wavelength for measuring p-nitroaniline is critical for assay sensitivity and accuracy. While the absorption maximum for p-nitroaniline is around 381-385 nm, measurements are commonly performed at wavelengths between 405 nm and 410 nm. stackexchange.commedchemexpress.euelastin.comsigmaaldrich.comsigmaaldrich.com This choice is a practical optimization to minimize interference from the absorbance of the uncleaved substrate, which can overlap with the pNA signal at lower wavelengths. sigmaaldrich.com

Several factors can influence the absorption spectrum of p-nitroaniline:

pH: The absorption peak of p-nitroaniline shifts with changes in pH. Under strongly alkaline conditions, the peak is at 400 nm, while under strongly acidic conditions, it shifts to 317 nm. nih.gov

Ionic Strength: The absorption spectrum of p-nitroaniline experiences a red-shift (a shift to longer wavelengths) as the ionic strength of the solution increases. nih.gov This can alter the extinction coefficient at a fixed wavelength, making consistent ionic strength crucial for reproducible measurements. nih.gov

Therefore, while 405-410 nm is the conventionally accepted range for these assays, the precise optimal wavelength should be confirmed under the specific buffer conditions (pH, ionic strength) used for the experiment.

To translate the measured absorbance values into the precise amount of product formed, a standard curve for p-nitroaniline is required. This calibration curve establishes the relationship between absorbance and the concentration of p-nitroaniline under the specific assay conditions. chegg.com

The procedure for generating a standard curve typically involves:

Preparation of Standards: A series of solutions with known concentrations of p-nitroaniline are prepared by diluting a stock solution. sigmaaldrich.com

Absorbance Measurement: The absorbance of each standard solution is measured at the predetermined optimal wavelength (e.g., 405 nm or 410 nm). sigmaaldrich.com

Plotting the Curve: A graph is plotted with absorbance on the Y-axis versus the amount or concentration of p-nitroaniline on the X-axis. chegg.com

Quantification: The absorbance values obtained from the enzymatic assay are then used to determine the concentration of p-nitroaniline released by interpolating from the linear portion of the standard curve. sigmaaldrich.comsigmaaldrich.com

Table 1: Example Data for a p-Nitroaniline Standard Curve This table illustrates the typical data used to generate a standard curve. The absorbance is measured at 405 nm in a specific assay buffer.

| p-Nitroaniline Concentration (µM) | Absorbance at 405 nm (AU) |

|---|---|

| 0 | 0.000 |

| 10 | 0.089 |

| 20 | 0.178 |

| 40 | 0.356 |

| 60 | 0.534 |

| 80 | 0.712 |

| 100 | 0.890 |

Assay Buffer Composition and Optimization

The composition of the assay buffer is critical as it directly influences both the stability of the enzyme and its catalytic activity.

Enzymes exhibit optimal activity within a narrow pH range. For elastase, the enzyme most commonly assayed with this compound, the pH optimum is typically between 8.0 and 8.5. sigmaaldrich.com Maintaining a stable pH is therefore essential for maximal and consistent enzyme activity.

Commonly used buffers for elastase assays include:

Tris-HCl: This is frequently used at concentrations ranging from 0.1 M to 0.2 M, with the pH adjusted to between 8.0 and 8.8. elastin.comsigmaaldrich.comsigmaaldrich.comworthington-biochem.com

HEPES: This buffer has also been employed, for instance, in a low-salt buffer at pH 7.4 or a high-salt buffer at pH 7.5. pnas.org

The choice of buffer and its concentration must be optimized to ensure the enzyme is in its most active and stable conformation throughout the assay.

The ionic strength of the assay buffer, often modulated with salts like sodium chloride (NaCl), can have a significant impact on enzyme activity. High concentrations of salt can be inhibitory to elastase; for example, NaCl concentrations between 50-100 mM have been shown to cause 50% inhibition of the enzyme. sigmaaldrich.com However, some assay protocols for neutrophil elastase utilize buffers containing NaCl at concentrations of 0.1 M or even 0.5 M. pnas.org This suggests that the optimal ionic strength may be dependent on the specific enzyme source and other components of the assay mixture. As mentioned previously, ionic strength also affects the spectral properties of the p-nitroaniline product, further necessitating consistency in buffer composition. nih.gov

Peptide substrates like this compound often have limited solubility in aqueous buffers. sigmaaldrich.com To overcome this, organic solvents are typically used to prepare concentrated stock solutions of the substrate.

Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for dissolving p-nitroanilide substrates. sigmaaldrich.comsigmaaldrich.com A stock solution, for example at 15 mM, is prepared in DMSO and then diluted to the final working concentration in the aqueous assay buffer. sigmaaldrich.com It is important to note that DMSO itself can stimulate the activity of some enzymes, such as human leukocyte elastase, an effect that must be accounted for in the experimental design. sigmaaldrich.com

In addition to solvents for the substrate, detergents may be included in the assay buffer to enhance enzyme stability.

Triton X-100: This non-ionic detergent can be used to prevent enzyme aggregation and loss due to adsorption to surfaces. nih.gov Other detergents, such as Igepal CA-630 (at 0.1% v/v), have also been used to ensure enzymes like neutrophil elastase remain stable and active. pnas.org

The final concentrations of any organic solvent or detergent must be carefully optimized to ensure maximal substrate solubility and enzyme stability without introducing inhibitory or other confounding effects.

Table 2: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-Methoxysuccinyl-L-valyl-L-valyl-L-isoleucyl-L-alanine-p-nitroanilide |

| pNA | p-Nitroaniline or 4-Nitroaniline |

| Tris-HCl | Tris(hydroxymethyl)aminomethane hydrochloride |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| NaCl | Sodium chloride |

| DMSO | Dimethyl sulfoxide |

| DMF | Dimethylformamide |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |

| Igepal CA-630 | Octylphenoxy poly(ethyleneoxy)ethanol |

Experimental Protocols for Initial Rate Measurements

Initial rate measurements are fundamental to enzyme kinetics, providing the velocity of the reaction before significant substrate depletion or product inhibition occurs. Assays with this compound are typically performed in a temperature-controlled spectrophotometer capable of monitoring the change in absorbance at or near 405-410 nm, which is the absorbance maximum for the released p-nitroaniline. echelon-inc.comsigmaaldrich.com

A typical experimental protocol involves the following steps:

Preparation of Reagents:

Buffer: A suitable buffer is chosen to maintain a constant pH, typically around 8.0-8.5 for elastase activity. sigmaaldrich.com Common choices include Tris-HCl or phosphate (B84403) buffers. sigmaaldrich.comelastin.com The ionic strength of the buffer can influence kinetic parameters and should be controlled.

Substrate Stock Solution: this compound is dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. echelon-inc.com

Enzyme Solution: The enzyme is diluted to the desired concentration in a suitable buffer immediately before use. sigmaaldrich.com

Assay Procedure:

The reaction is initiated by adding a small volume of the enzyme solution to a pre-warmed cuvette containing the buffer and substrate.

The final concentration of the organic solvent from the substrate stock should be kept low to avoid affecting enzyme activity.

The increase in absorbance at 410 nm is monitored over time. elastin.com The initial linear portion of the progress curve is used to determine the initial rate of the reaction (ΔA/min). sigmaaldrich.com

The rate of p-nitroaniline production can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at the specific pH and wavelength is used.

Below is an example of typical kinetic parameters obtained for Human Neutrophil Elastase (HNE) with a similar substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, under specific conditions.

| Parameter | Value | Conditions |

| KM | 0.14 mM | pH 8.0, 25 °C |

| kcat | 17 s-1 | pH 8.0, 25 °C |

| kcat/KM | 1.2 x 105 M-1s-1 | pH 8.0, 25 °C |

This table presents kinetic constants for Human Neutrophil Elastase with the substrate MeO-Suc-Ala-Ala-Pro-Val-pNA. Data from oaepublish.com.

Data Analysis and Kinetic Modeling

Once a set of initial rates at varying substrate concentrations is obtained, the kinetic parameters, namely the Michaelis constant (KM) and the maximum velocity (Vmax), can be determined. While historical methods relied on linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot), these methods can distort the experimental error and lead to inaccurate parameter estimates. researchgate.net

The current standard for analyzing enzyme kinetic data is non-linear regression analysis. researchgate.net This method directly fits the untransformed initial rate data to the Michaelis-Menten equation (or other relevant kinetic models) using iterative algorithms to find the best-fit values for KM and Vmax. nih.gov Software packages are widely available to perform these calculations.

An example of data that would be collected for non-linear regression analysis is presented below. Note that this is illustrative data.

| Substrate Concentration [S] (mM) | Initial Velocity (v) (µM/min) |

| 0.05 | 5.2 |

| 0.1 | 9.1 |

| 0.2 | 14.3 |

| 0.4 | 20.0 |

| 0.8 | 25.0 |

| 1.6 | 28.6 |

This table provides an example of initial velocity data at different substrate concentrations that could be used for non-linear regression analysis to determine KM and Vmax.

Statistical validation is essential to assess the reliability of the determined kinetic parameters. Non-linear regression software typically provides standard errors or confidence intervals for the estimated parameters (KM and Vmax). researchgate.net These values indicate the precision of the estimates.

Goodness-of-fit can be assessed by examining the residuals (the difference between the experimental data and the fitted curve). A random distribution of residuals around zero suggests a good fit of the model to the data. Statistical tests, such as the F-test, can be used to compare different kinetic models and determine which one best describes the experimental data. researchgate.net All kinetic experiments should be performed in replicate to ensure the reproducibility of the results.

Applications in Inhibitor Screening and Characterization

Utilization of MeOSuc-Val-Val-Ile-Ala-pNA in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that modulate the activity of a biological target. The simplicity and reliability of assays involving this compound make it well-suited for this purpose. In a typical HTS assay, the protease, the substrate this compound, and a compound from a chemical library are combined in the wells of a microtiter plate. A decrease in the rate of pNA production compared to a control (lacking the test compound) signals a potential inhibitor. The robustness of this colorimetric assay facilitates automation and miniaturization, which are essential for large-scale screening campaigns. nih.govnih.gov

The primary application of this compound in HTS is the discovery of new protease inhibitors. nih.govfrontiersin.org By screening large and diverse chemical libraries, researchers can identify "hits"—compounds that significantly reduce the enzyme's catalytic activity. These initial hits can then be subjected to further investigation to confirm their activity and determine their chemical structure. This strategy has been successfully employed to find novel inhibitors for various proteases implicated in diseases, providing starting points for drug discovery programs. nih.govnih.gov For instance, a screening campaign might test a library of natural products or synthetic small molecules against a target protease, using the reduction in the cleavage of this compound as the primary readout.

Once an inhibitor has been identified, this compound is used to quantify its potency. The most common measure is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govresearchgate.net To determine the IC50, a series of experiments are run with a fixed concentration of enzyme and substrate, and varying concentrations of the inhibitor. The resulting data are plotted as enzyme activity versus inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.

While the IC50 value is a useful measure of potency, it can be influenced by experimental conditions, such as the substrate concentration. youtube.com A more absolute measure is the inhibition constant (K_i), which represents the dissociation constant of the enzyme-inhibitor complex. youtube.comsigmaaldrich.comyoutube.com For competitive inhibitors, the K_i value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (K_m) of the substrate. youtube.comsigmaaldrich.comnih.gov

Table 1: Example Data for Inhibitor Potency Determination This table illustrates typical data obtained from an assay using a substrate like this compound to characterize different hypothetical inhibitors against a target protease.

| Inhibitor | IC50 (µM) | K_i (µM) |

| Compound A | 5.2 | 2.5 |

| Compound B | 15.8 | 7.6 |

| Compound C | 0.9 | 0.43 |

Comparison of this compound with other Substrates for Inhibitor Profiling

While detailed, direct comparative studies for this compound are not extensively available in publicly accessible literature, the principles of such comparisons can be illustrated by examining related substrates used for similar classes of enzymes, such as chymotrypsin-like proteases. The choice of a substrate for inhibitor profiling is a multi-faceted decision, aiming to find a compound that is readily cleaved by the enzyme of interest but not by other proteases that might be present in a biological sample.

Key Parameters for Substrate Comparison

When evaluating this compound against other substrates, researchers would typically focus on the following parameters:

Kinetic Constants (Km and kcat): The Michaelis constant (Km) is an indicator of the substrate's affinity for the enzyme; a lower Km value generally signifies higher affinity. The catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio of these two constants, kcat/Km, is a measure of the enzyme's catalytic efficiency for that substrate. An ideal substrate for inhibitor screening would possess a high catalytic efficiency, allowing for rapid and robust signal generation.

Substrate Specificity: An optimal substrate should be highly specific for the target enzyme, with minimal off-target cleavage by other proteases. This is particularly crucial when working with complex biological samples that may contain multiple proteases. The amino acid sequence of the peptide substrate is the primary determinant of its specificity. For instance, chymotrypsin-like proteases preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan. The Val-Val-Ile-Ala sequence in this compound suggests a specificity profile that would be compared against other sequences to determine the most selective substrate.

Signal-to-Noise Ratio: In chromogenic assays utilizing p-nitroanilide (pNA) as a leaving group, the release of pNA upon substrate cleavage results in a measurable increase in absorbance at approximately 405 nm. A good substrate will yield a strong signal (high absorbance change) in the presence of the active enzyme, with minimal background signal in its absence. This ensures a wide dynamic range for the assay, which is essential for accurately determining inhibitor potency.

Illustrative Comparison with Other pNA-based Substrates

To demonstrate how this compound would be compared, the following table provides a hypothetical comparison with other generic chromogenic substrates for a chymotrypsin-like protease. The data presented here is for illustrative purposes to highlight the comparative parameters.

| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Chymotrypsin-like Protease | Data not available | Data not available | Data not available |

| Substrate A (e.g., Suc-Ala-Ala-Pro-Phe-pNA) | Chymotrypsin (B1334515) | 89 | 10.0 | 1.12 x 10⁵ nih.gov |

| Substrate B (e.g., N-Benzoyl-L-tyrosine-p-nitroanilide) | Chymotrypsin | 130 | 0.04 | 3.08 x 10² |

In a real-world scenario, researchers would populate such a table with experimental data to guide their choice of substrate. For instance, based on the illustrative data, Substrate A would be preferred over Substrate B for screening chymotrypsin inhibitors due to its significantly higher catalytic efficiency, which would translate to a more sensitive assay. The goal would be to determine where this compound falls within this comparative landscape.

Research Findings on Related Substrates

While specific comparative data for this compound is sparse, research on other peptide-pNA substrates provides valuable context. For example, studies on serine proteases have demonstrated that even minor changes in the peptide sequence can dramatically alter substrate specificity and kinetic parameters nih.gov. The development of diverse chromogenic substrates has been instrumental in dissecting the substrate specificities of closely related enzymes and in designing more selective assays nih.gov.

For instance, in the context of coronaviral 3C-like proteases (3CLpro), which are a type of chymotrypsin-like protease, the design and comparison of substrates are central to the development of inhibitors nih.govmdpi.comnih.govwikipedia.org. The substrate preference of 3CLpro is a key factor in designing peptidomimetic inhibitors.

Q & A

Q. What experimental protocols are recommended for using MeOSuc-Val-Val-Ile-Ala-pNA in protease activity assays?

- Methodological Answer : this compound is a chromogenic substrate commonly used to measure protease activity. The p-nitroaniline (pNA) group is released upon enzymatic cleavage, detectable via absorbance at 405–410 nm. A standard protocol involves:

- Preparing substrate stock solutions in DMSO or buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 1–10 mM concentrations .

- Optimizing enzyme concentration to ensure linear reaction kinetics (e.g., 0.1–1.0 µg/mL).

- Monitoring absorbance changes over time (e.g., 5–30 minutes) using a microplate reader.

- Calculating activity using the pNA extinction coefficient (ε = 8,800–10,500 M⁻¹cm⁻¹).

Include controls such as substrate-only and enzyme-only blanks to account for background interference.

Q. How should researchers prepare and store this compound to ensure stability?

- Methodological Answer :

- Storage : Lyophilized powder should be stored at -20°C in anhydrous conditions. Reconstituted solutions (in DMSO or aqueous buffers) are stable for 1–2 weeks at -20°C but avoid repeated freeze-thaw cycles .

- Handling : Protect from light to prevent photodegradation of the pNA group. Verify solubility in assay buffers using centrifugation (e.g., 10,000 × g for 5 minutes) to remove insoluble aggregates.

Q. What control experiments are essential when using this compound to measure enzyme kinetics?

- Methodological Answer :

- Negative Controls : Omit enzyme or substrate to confirm signal specificity.

- Positive Controls : Use a validated protease (e.g., trypsin) to verify substrate cleavage under standardized conditions.

- Interference Checks : Test assay components (e.g., detergents, reducing agents) for absorbance overlap at 410 nm.

- Replicates : Perform triplicate measurements to assess intra-assay variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Km values obtained using this compound across different experimental setups?

- Methodological Answer : Discrepancies in Km (Michaelis constant) may arise from:

- Buffer Composition : Ionic strength and pH variations alter enzyme-substrate interactions. For example, Tris vs. phosphate buffers may yield different Km values due to chelation effects.

- Substrate Solubility : Insoluble substrate aggregates reduce effective concentration. Pre-filter solutions or use surfactants (e.g., 0.01% Tween-20) to improve dispersion.

- Data Normalization : Normalize activity to protein concentration (via Bradford assay) and correct for non-linear regression artifacts using tools like GraphPad Prism.

- Example Table :

Q. What methodological considerations are critical when integrating this compound assay data with proteomic studies?

- Methodological Answer :

- Correlation with Proteomics : Use activity data to validate protease expression levels from LC-MS/MS datasets. For example, high activity but low abundance in proteomics may indicate post-translational activation.

- Multi-Omics Integration : Apply statistical tools (e.g., PCA or Spearman correlation) to link kinetic parameters (kcat/Km) with pathway enrichment analysis results.

- Limitations : Address false positives from off-target substrate cleavage by including protease inhibitors (e.g., PMSF for serine proteases) .

Q. How does varying buffer composition impact catalytic efficiency measurements using this compound?

- Methodological Answer : Buffer components (e.g., salts, detergents) can modulate enzyme conformation and substrate binding. For example:

- Divalent Cations : Ca²⁺ or Zn²⁺ may enhance or inhibit metalloprotease activity. Pre-treat enzymes with EDTA to test cation dependence.

- Reducing Agents : DTT or β-mercaptoethanol may stabilize cysteine proteases but reduce disulfide-bonded substrates.

- Experimental Design : Use a factorial design (e.g., 2×2 matrix) to test buffer variables and model interactions via ANOVA .

Data Contradiction Analysis

Q. How should researchers address variability in Vmax values between replicates when using this compound?

- Methodological Answer :

- Source Identification : Check pipetting accuracy, temperature fluctuations, and substrate degradation via HPLC.

- Statistical Remediation : Apply Grubbs’ test to remove outliers or use robust regression methods.

- Protocol Adjustment : Pre-incubate enzyme and substrate separately to minimize pre-reaction hydrolysis .

Methodological Best Practices

- Instrument Calibration : Regularly validate spectrophotometer wavelength accuracy using pNA standards.

- Ethical Reporting : Disclose all experimental variables (e.g., buffer details, lot numbers) to ensure reproducibility .

- Schema Markup : For digital repositories, use FAQ schema to enhance visibility of assay protocols in search engines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.